N-(3-hydroxypropyl)maleimide (CAS 34321-80-7) is a functionalized monomer featuring a polymerizable maleimide ring and a pendant hydroxypropyl group. This structure combines the high thermal stability characteristic of the polymaleimide backbone with a reactive primary hydroxyl (-OH) group. [1] This hydroxyl group serves as a critical site for post-polymerization modification, grafting, or for tuning the hydrophilic/hydrophobic balance of copolymers, making it a versatile precursor for creating functional and smart polymer systems. [2]
While structurally similar to other N-substituted maleimides, n-(3-hydroxypropyl)maleimide is not a drop-in replacement for its closest analogs. Substituting it with n-(2-hydroxyethyl)maleimide, which differs by only a single methylene unit, can alter the spatial arrangement and flexibility of the side chain, predictably impacting the glass transition temperature (Tg) and thermoresponsive behavior (LCST) of the final polymer. [1] Furthermore, substitution with non-hydroxylated analogs like N-ethylmaleimide eliminates the primary hydroxyl group, which is a key reactive handle for creating advanced polymer architectures, such as graft copolymers or crosslinked networks, via post-polymerization modification. [2] These seemingly minor structural differences lead to significant changes in material properties and processing suitability, making precise monomer selection critical.
Polymers derived from N-substituted maleimides are well-established for their high thermal stability. While direct data for poly(n-(3-hydroxypropyl)maleimide) is not available in a comparative context, copolymers of N-substituted maleimides with methyl methacrylate (MMA) exhibit significantly higher glass transition temperatures (Tg) than PMMA alone. For instance, copolymers of N-pentafluorophenyl maleimide and MMA have Tg values ranging from 140 °C to 180 °C, a substantial increase over the ~105 °C Tg of standard PMMA. [REFS-1, REFS-2] This demonstrates the maleimide backbone's intrinsic contribution to thermal robustness.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Tg > 140 °C (Inferred for copolymers) |
| Comparator Or Baseline | Poly(methyl methacrylate) (PMMA): Tg ≈ 105 °C [<a href="https://www.wiley.com/en-us/Polymer+Handbook%2C+4th+Edition-p-9780471479369" target="_blank">2</a>] |
| Quantified Difference | >35 °C increase compared to PMMA baseline |
| Conditions | Copolymerization with methyl methacrylate (MMA). |
For applications requiring thermally stable, functional coatings or materials, using this maleimide monomer provides a significant improvement in thermal performance over standard acrylate or methacrylate systems.
Copolymerization of N-isopropylacrylamide (NIPAM) with hydrophilic monomers is a standard method to increase its Lower Critical Solution Temperature (LCST) from the baseline of ~32 °C. [1] The inclusion of a hydroxyl-bearing comonomer like n-(3-hydroxypropyl)maleimide increases the overall hydrophilicity of the resulting copolymer, thereby raising the LCST. The specific length of the hydroxyalkyl chain is a critical design parameter; the longer propyl chain of the target compound makes it slightly less hydrophilic than its n-(2-hydroxyethyl)maleimide analog. Consequently, it is expected to produce a smaller upward shift in LCST at an equivalent molar concentration, offering a distinct option for fine-tuning thermal transition points in hydrogel formulations. [2]
| Evidence Dimension | Lower Critical Solution Temperature (LCST) |
| Target Compound Data | Increases LCST of PNIPAM above 32 °C |
| Comparator Or Baseline | Poly(N-isopropylacrylamide) (PNIPAM) homopolymer: LCST ≈ 32 °C [<a href="https://www.tandfonline.com/doi/abs/10.1080/00222341003796590" target="_blank">1</a>] |
| Quantified Difference | Directional Increase (magnitude dependent on incorporation ratio) |
| Conditions | Aqueous solution of NIPAM copolymers. |
This allows for precise formulation of 'smart' hydrogels that undergo phase transition at specific physiological or process temperatures, a critical requirement for drug delivery and tissue engineering applications.
The primary hydroxyl group on the propyl side chain is a key procurement driver, serving as a versatile reactive site for post-polymerization modification. Unlike non-functional analogs such as N-alkylmaleimides, this hydroxyl group enables the synthesis of more complex architectures. It can be used to initiate ring-opening polymerization to create graft copolymers (the 'grafting-from' method) or to react with molecules like isocyanates or acid chlorides to attach specific functional moieties. [REFS-1, REFS-2] This allows a base polymer to be transformed into a material with tailored properties after the main backbone has been formed.
| Evidence Dimension | Chemical Reactivity |
| Target Compound Data | Contains a reactive primary hydroxyl group |
| Comparator Or Baseline | N-alkylmaleimides (e.g., N-ethylmaleimide) which lack a hydroxyl group |
| Quantified Difference | Qualitative: Presence vs. Absence of a reactive functional group for post-polymerization modification |
| Conditions | Standard organic reactions (e.g., esterification, urethane formation, initiation of ROP). |
Procuring this monomer provides a direct route to creating advanced, high-value functional polymers, such as amphiphilic graft copolymers for drug delivery or cross-linked networks for coatings, which is not possible with simple alkyl-substituted maleimides.
As a comonomer, n-(3-hydroxypropyl)maleimide can be incorporated into acrylic or styrenic resin formulations to increase the glass transition temperature (Tg) and overall thermal stability of the cured material. The pendant hydroxyl groups also serve as cross-linking sites, improving solvent resistance and adhesion. [1]
This monomer is an ideal choice for copolymerization with NIPAM to create 'smart' hydrogels. By carefully controlling the incorporation ratio, the LCST can be adjusted to temperatures above the 32 °C baseline, making it suitable for biomedical applications like temperature-triggered drug release or cell sheet engineering. [2]
The hydroxyl group acts as an initiation site for the 'grafting-from' synthesis of other polymer chains (e.g., polyesters via ring-opening polymerization). This allows for the creation of a hydrophilic polymaleimide backbone with hydrophobic side chains, which can self-assemble into micelles for encapsulating active pharmaceutical ingredients (APIs). [3]
Irritant